molecular formula C7H4BrN3O B582271 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde CAS No. 1208084-47-2

6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No. B582271
M. Wt: 226.033
InChI Key: ACHQWGTUYSXVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is recognized as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled . The synthesis of this moiety from α-bromoketones and 2-aminopyridine under different reaction conditions has been reported .


Molecular Structure Analysis

The molecular formula of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is C7H4BrN3O. It has an average mass of 226.030 Da and a monoisotopic mass of 224.953766 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde are complex and involve a competition between amidation and bromination .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3. Its molar refractivity is 49.7±0.5 cm3. It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond. Its polar surface area is 34 Å2, and its molar volume is 129.6±7.0 cm3 .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazine derivatives, have been extensively studied due to their biological importance and versatility as synthetic intermediates. These compounds are employed in various fields such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Notably, N-oxide compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities. The inclusion of heterocyclic N-oxide derivatives, synthesized from imidazole and pyrazine, in organic syntheses and catalysis, highlights their significance in drug development efforts (Li et al., 2019).

Quinoxaline and its Derivatives in Pharmaceutical Applications

Quinoxaline derivatives, closely related to pyrazine structures, are utilized as dyes, pharmaceuticals, and antibiotics, showcasing the versatile applications of pyrazine derivatives in various domains. Research into the antitumoral properties of quinoxaline compounds emphasizes their importance in medicinal chemistry. The synthesis of quinoxaline and its analogs involves condensation processes that produce compounds with significant biological activities, indicating the potential of pyrazine derivatives in catalysis and as pharmaceutical ligands (Pareek & Kishor, 2015).

Optoelectronic Materials from Quinazoline and Pyrimidine Derivatives

Extensive research on quinazoline and pyrimidine derivatives, which share structural features with pyrazine derivatives, for applications in electronic devices, luminescent elements, and photoelectric conversion elements, underscores the potential of pyrazine derivatives in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems demonstrates their value in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

Synthetic Strategies for Pyrazoline Derivatives in Anticancer Agent Development

The exploration of pyrazoline derivatives for their biological activities is a significant area in pharmaceutical chemistry. Pyrazolines have been used extensively as synthons in organic synthesis, with derivatives displaying a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, further emphasizing the relevance of pyrazine derivatives in developing novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .

Future Directions

Imidazo[1,2-a]pyrazine compounds, including 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, have been recognized for their wide range of applications in medicinal chemistry, particularly due to their significant activity against MDR-TB and XDR-TB . This suggests potential future developments in the field of TB drug discovery research.

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHQWGTUYSXVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672056
Record name 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde

CAS RN

1208084-47-2
Record name 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.